

Application Notes and Protocols for In Vivo Mouse Studies with PF-06733804

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Compound of Interest

Compound Name: PF-06733804

Cat. No.: B11933449

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Disclaimer: No publicly available data on the in vivo dosage of **PF-06733804** in mouse studies was identified. The following application notes and protocols are based on established methodologies for pan-Tropomyosin receptor kinase (Trk) inhibitors in similar preclinical cancer models. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of **PF-06733804** for their specific mouse model.

Introduction

PF-06733804 is a potent and selective pan-Trk inhibitor. Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3), are receptor tyrosine kinases that play a crucial role in neuronal development and function. Oncogenic fusions involving NTRK genes lead to ligand-independent, constitutive activation of the Trk signaling pathway, driving the proliferation and survival of various adult and pediatric cancers. [1][2] Pan-Trk inhibitors like **PF-06733804** are designed to block this aberrant signaling, offering a targeted therapeutic approach for NTRK fusion-positive tumors.

These application notes provide a comprehensive guide for researchers and drug development professionals on designing and conducting in vivo mouse studies to evaluate the efficacy of **PF-06733804**. The protocols outlined below are based on studies with other pan-Trk inhibitors and are intended to serve as a starting point for establishing a robust experimental design.

Data Presentation: In Vivo Dosages of Analagous Pan-Trk Inhibitors

The following table summarizes the dosages of various pan-Trk inhibitors used in preclinical mouse models of cancer, which can serve as a reference for initiating dose-range finding studies for **PF-06733804**.

Compound	Mouse Model	Cancer Type	Dosage	Administration Route	Study Outcome
Entrectinib	Nude mice with KM12 xenografts	Colorectal Carcinoma	15, 30, and 60 mg/kg, twice daily	Oral	Potent tumor growth inhibition[3]
Entrectinib	SCID mice with Ba/F3-TEL-TRKA tumors	-	30 mg/kg, twice daily	Oral	Complete tumor regression[3]
Entrectinib	Xenograft mouse model	Neuroblastoma	60 mg/kg, twice daily	Oral	Significant inhibition of tumor growth[4]
Larotrectinib	Mice with Ba/F3 LMNA-NTRK1 G595R tumors	-	30 mg/kg	-	Similar efficacy to 1 mg/kg of ICP-723[5]
AR523	Mice with KM12 xenografts	Colorectal Cancer	10, 30, and 100 mg/kg, daily	Oral	Dose-dependent tumor growth inhibition (54%, 72%, and 86% respectively) [6]
ICP-723	Mice with KM12 tumors	Colorectal Cancer	1 mg/kg	-	89.5% tumor growth inhibition[5]
Novel TRK inhibitor	M091 xenograft mouse model	-	50 and 200 mg/kg	Oral	101.2% and 110% tumor growth inhibition,

					respectively[7]
Novel TRK inhibitor	KM12 xenograft mouse model	Colorectal Cancer	50 and 200 mg/kg	Oral	42.2% and 66.9% tumor growth inhibition, respectively[7]
BPI-28592	Multiple xenograft models	NTRK-mutated cancers	1.5 mg/kg, once daily to 200 mg/kg, twice daily	-	Significant dose-dependent tumor growth inhibition[8]

Experimental Protocols

Protocol 1: Establishing an NTRK Fusion-Positive Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using a cancer cell line with a known NTRK gene fusion. The KM12 colorectal cancer cell line, which harbors a TPM3-NTRK1 fusion, is a commonly used model.[6][7]

Materials:

- NTRK fusion-positive cancer cell line (e.g., KM12)
- Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- Syringes and needles (27-30 gauge)

- Calipers
- Animal housing and husbandry equipment

Procedure:

- **Cell Culture:** Culture the NTRK fusion-positive cancer cells in the recommended medium until they reach 80-90% confluency.
- **Cell Harvesting:** Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in a serum-free medium or PBS.
- **Cell Counting and Viability:** Determine the cell number and viability using a hemocytometer and trypan blue exclusion. The viability should be >95%.
- **Cell Implantation:** Adjust the cell concentration to 1×10^7 cells/mL in sterile PBS or a 1:1 mixture of PBS and Matrigel.
- **Injection:** Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Group Randomization:** When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Dose-Range Finding and Efficacy Study of PF-06733804

This protocol outlines a general procedure for determining the effective and well-tolerated dose of **PF-06733804** in the established xenograft model.

Materials:

- **PF-06733804** compound

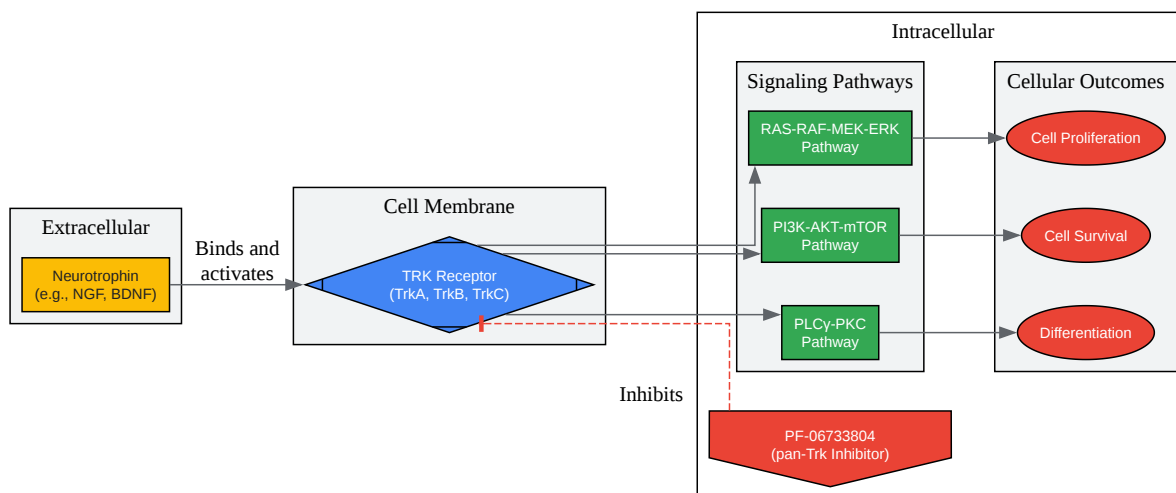
- Vehicle for formulation (e.g., 0.5% methylcellulose with 1% Tween 80 in water)
- Mice with established NTRK fusion-positive tumors
- Oral gavage needles
- Calipers and a scale for weighing mice

Procedure:

- Dose Formulation: Prepare a stock solution of **PF-06733804** in a suitable solvent (e.g., DMSO). On the day of dosing, dilute the stock solution with the vehicle to the desired final concentrations. The formulation should be prepared fresh and protected from light if necessary.
- Dose-Range Finding (Pilot Study):
 - Select a wide range of doses based on available in vitro IC50 data and dosages of similar pan-Trk inhibitors (e.g., 1, 10, 50, 100 mg/kg).
 - Administer a single dose to a small group of non-tumor-bearing mice for each dose level.
 - Monitor the mice closely for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 72 hours.
 - Based on the pilot study, select a range of doses for the efficacy study that are expected to be well-tolerated.
- Efficacy Study:
 - Randomize tumor-bearing mice into multiple groups (e.g., vehicle control and 3-4 dose levels of **PF-06733804**). A typical group size is 8-10 mice.
 - Administer the vehicle or **PF-06733804** at the selected doses and schedule (e.g., once or twice daily by oral gavage). The treatment duration is typically 14-28 days.
 - Monitor tumor volume and body weight 2-3 times per week.

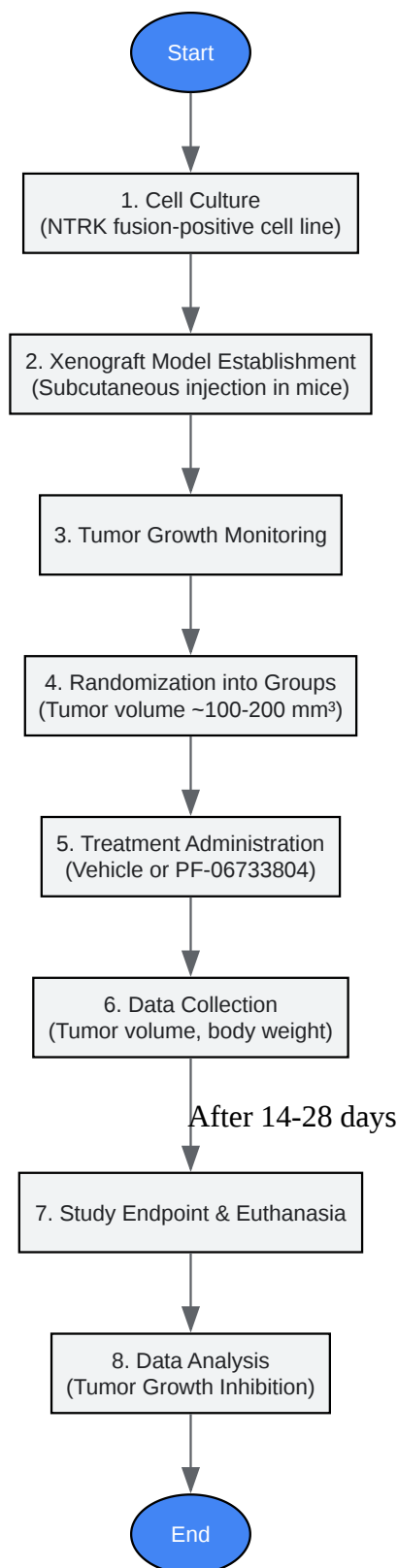
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Data Analysis:
 - Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. $TGI (\%) = [1 - (\text{Mean tumor volume of treated group at day X} / \text{Mean tumor volume of control group at day X})] \times 100$.
 - Analyze the statistical significance of the differences in tumor volume between the groups.
 - Evaluate the safety of the treatment by monitoring body weight changes and any clinical signs of toxicity.

Mandatory Visualization



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Caption: TRK signaling pathway and the inhibitory action of **PF-06733804**.



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Caption: General workflow for an in vivo mouse xenograft study.

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Mouse Studies with PF-06733804]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933449#pf-06733804-dosage-for-in-vivo-mouse-studies]

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